molecular formula C11H8N4O5 B3861988 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide

Cat. No.: B3861988
M. Wt: 276.20 g/mol
InChI Key: CEZRSDPJNYMTPA-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide is a compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring with two oxo groups at positions 2 and 4, and a nitrobenzamide moiety attached to the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions usually require the presence of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The oxo groups in the pyrimidine ring can be reduced to hydroxyl groups.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Hydroxyl derivatives: Formed by the reduction of the oxo groups.

    Substituted derivatives: Formed by nucleophilic substitution of the nitro group.

Scientific Research Applications

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide is unique due to the presence of both a nitrobenzamide moiety and a pyrimidine ring with oxo groups. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-9(6-1-3-7(4-2-6)15(19)20)13-8-5-12-11(18)14-10(8)17/h1-5H,(H,13,16)(H2,12,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZRSDPJNYMTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CNC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide

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